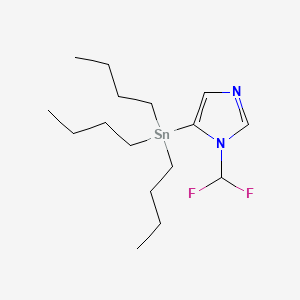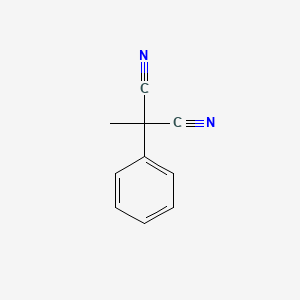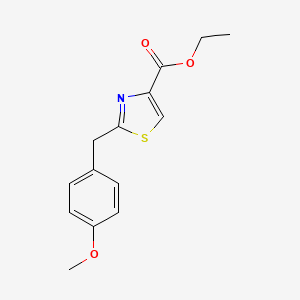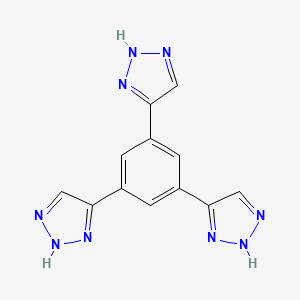
1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole is a compound that features both a difluoromethyl group and a tributylstannyl group attached to an imidazole ring. This unique combination of functional groups makes it a valuable compound in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole typically involves the introduction of the difluoromethyl group and the tributylstannyl group onto the imidazole ring through a series of chemical reactions. One common method involves the use of difluoromethylation reagents and organotin compounds. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the stannyl group or the imidazole ring.
Substitution: The difluoromethyl and tributylstannyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used but can include various fluorinated and stannylated derivatives .
Applications De Recherche Scientifique
1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, while the tributylstannyl group can facilitate its incorporation into larger molecular structures . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole can be compared with other similar compounds, such as:
Tributyltin hydride: Known for its radical reducing properties but plagued by high toxicity.
Difluoromethylated pyridines: Used in drug design due to their unique chemical properties.
The uniqueness of this compound lies in its combination of both difluoromethyl and tributylstannyl groups, which provides a distinct set of chemical and biological properties not found in other compounds .
Propriétés
Formule moléculaire |
C16H30F2N2Sn |
|---|---|
Poids moléculaire |
407.1 g/mol |
Nom IUPAC |
tributyl-[3-(difluoromethyl)imidazol-4-yl]stannane |
InChI |
InChI=1S/C4H3F2N2.3C4H9.Sn/c5-4(6)8-2-1-7-3-8;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; |
Clé InChI |
VFOXKIAVQLNTJY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CN=CN1C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)




![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)

![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)


![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)

![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)

